molecular formula C19H22ClN3O4S B5460759 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide

Cat. No. B5460759
M. Wt: 423.9 g/mol
InChI Key: QCNJNFLDJXOXCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to the one , often involves coupling reactions between sulfonyl chlorides and amines or piperidines under controlled conditions. For example, a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by O-substitution with various electrophiles (Khalid et al., 2013). Another method demonstrated the synthesis of piperidine derivatives through cyclization of acetylenic sulfones with beta and gamma-chloroamines, showcasing the versatility of synthetic approaches for such compounds (Back & Nakajima, 2000).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by X-ray crystallography and molecular orbital methods. For instance, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with some resemblance to the one under discussion, was elucidated, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety (Banerjee et al., 2002).

Safety and Hazards

The compound is classified as a combustible solid . It does not have a specific flash point .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-27-17-8-7-15(20)11-18(17)28(25,26)23-10-4-5-14(13-23)19(24)22-12-16-6-2-3-9-21-16/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNJNFLDJXOXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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